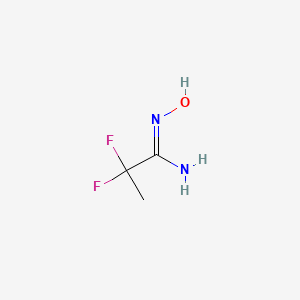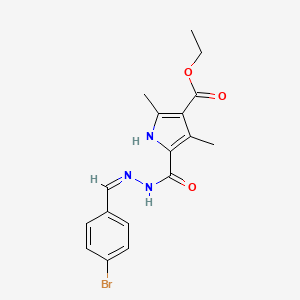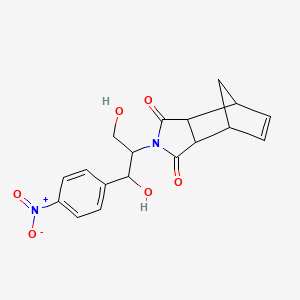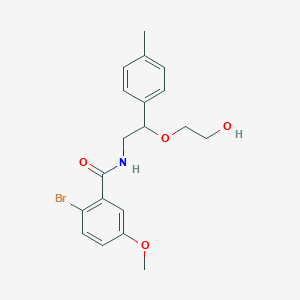![molecular formula C14H12BrNO4S B2549623 3-[(2-Bromo-5-methylphenyl)sulfamoyl]benzoic acid CAS No. 721418-18-4](/img/structure/B2549623.png)
3-[(2-Bromo-5-methylphenyl)sulfamoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-[(2-Bromo-5-methylphenyl)sulfamoyl]benzoic acid" is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure suggests that it contains a bromo and a methyl group attached to a phenyl ring, which is further connected to a sulfamoyl group and then to a benzoic acid moiety. This compound is likely to exhibit interesting chemical and biological properties due to the presence of these functional groups.
Synthesis Analysis
The synthesis of such compounds typically involves the introduction of a sulfamoyl group to a suitable aromatic precursor. For instance, a related synthesis approach is seen in the preparation of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, where a bromomethyl precursor reacts with sodium bisulfite followed by chlorination and amination . Although the exact synthesis of "3-[(2-Bromo-5-methylphenyl)sulfamoyl]benzoic acid" is not detailed in the provided papers, similar methodologies could be applied, possibly involving a bromination step to introduce the bromo group and subsequent sulfamoylation.
Molecular Structure Analysis
The molecular structure of such compounds can be complex, with potential for intramolecular interactions. For example, in a related compound, the molecule is bent at the sulfone group, and intramolecular hydrogen bonding is observed . The presence of a bromo substituent can influence the reactivity and electronic properties of the molecule, as seen in the study of ortho-bromophenyl sulfone systems .
Chemical Reactions Analysis
The presence of a bromo group adjacent to a sulfone could facilitate radical reactions, such as radical cyclization or 1,5-hydrogen atom abstraction, as observed in ortho-bromophenyl sulfone systems . The benzoic acid moiety could also participate in various chemical reactions, including esterification and amidation, which are common transformations for carboxylic acids.
Physical and Chemical Properties Analysis
The physical and chemical properties of "3-[(2-Bromo-5-methylphenyl)sulfamoyl]benzoic acid" would be influenced by its functional groups. The bromo and methyl groups would affect the compound's lipophilicity, while the sulfamoyl group could impact its solubility and hydrogen bonding capacity. The benzoic acid portion could contribute to the acidity of the compound. Spectroscopic methods, such as FT-IR and FT-Raman, could be used to investigate the vibrational frequencies of the functional groups . Additionally, the electrochemical behavior of related compounds, such as azo-benzoic acids, has been studied using cyclic voltammetry and chronoamperometry, which could provide insights into the redox properties of the compound .
Applications De Recherche Scientifique
Antioxidant and Enzyme Inhibition
A study on novel bromophenols, synthesized from benzoic acids, demonstrated significant antioxidant activities compared to standard antioxidants. These compounds were also tested for their inhibitory actions against metabolic enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrase isoenzymes, showing potent Ki values. This suggests potential therapeutic applications in conditions where oxidative stress and enzyme dysregulation are implicated (Öztaşkın et al., 2017).
Catalytic Synthesis
Sulfuric acid derivatives, including those related to benzoic acid structures, have been utilized as recyclable catalysts for condensation reactions. This catalytic activity has implications for synthesizing complex organic compounds efficiently, demonstrating the utility of benzoic acid derivatives in facilitating organic synthesis (Tayebi et al., 2011).
Photodynamic Therapy for Cancer Treatment
Research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups has highlighted their high singlet oxygen quantum yield, indicating their potential as Type II photosensitizers in photodynamic therapy for cancer treatment. These properties suggest benzoic acid derivatives could be crucial in developing new therapeutic agents (Pişkin et al., 2020).
Biological Evaluation of Transition Metal Complexes
Sulfonamide-derived compounds, including those from benzoic acid, have been synthesized and evaluated for their antibacterial, antifungal, and cytotoxic activities. The formation of transition metal complexes with these derivatives opens avenues for novel antimicrobial and anticancer agents (Chohan & Shad, 2011).
Antioxidant Activity in Marine Algae
Isolation of bromophenols from marine red algae, structurally related to benzoic acid derivatives, has shown potent antioxidant activities. These findings underscore the potential of marine-derived benzoic acid analogs in antioxidant applications, suggesting a role in preventing oxidative damage in biological systems and food preservation (Li et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
3-[(2-bromo-5-methylphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4S/c1-9-5-6-12(15)13(7-9)16-21(19,20)11-4-2-3-10(8-11)14(17)18/h2-8,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEHAGYIXPTFNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

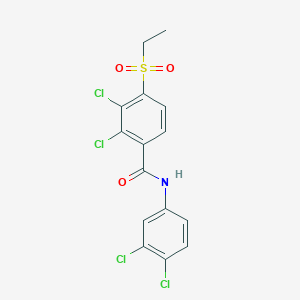
![3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline](/img/structure/B2549542.png)
![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B2549543.png)
![2-[(3,4-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2549545.png)
![5-[3-(morpholine-4-sulfonyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2549547.png)
![N-(3,4-dimethoxybenzyl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2549548.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2549550.png)

![N-(4-bromo-3-methylphenyl)-2-(7-morpholin-4-yl-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2549555.png)

